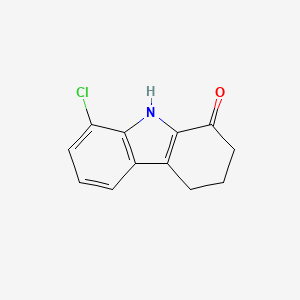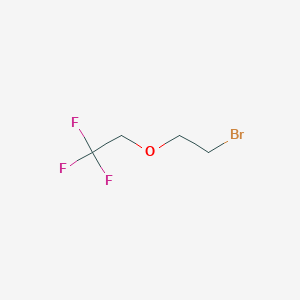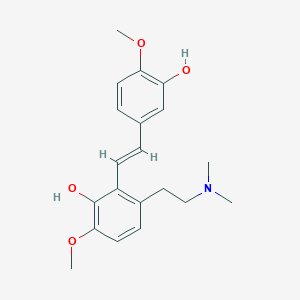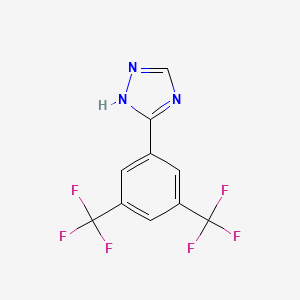![molecular formula C15H13BrN2O2S B3034087 3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one CAS No. 136824-98-1](/img/structure/B3034087.png)
3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one
Übersicht
Beschreibung
The compound is a complex heterocyclic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers may offer insights into the possible synthesis and properties of the compound.
Synthesis Analysis
The synthesis of complex heterocycles often involves the use of synthons, which are reactive intermediates or functional groups that can be transformed into more complex structures. Paper discusses the use of dihydropyrrole nitroxides as synthons for the synthesis of heterocycles annulated to thiophene and azepine rings. This suggests that similar strategies could be employed in the synthesis of the compound , which contains a benzothienoazepin moiety. The synthesis of bromo-compounds and their further transformation is also mentioned in paper , indicating that bromination is a common step in the synthesis of such complex molecules.
Molecular Structure Analysis
The molecular structure of the compound likely features a benzothiophene fused with a pyrimidoazepine ring system, as suggested by its name. This structure would include several heteroatoms, such as nitrogen and sulfur, which can impart unique electronic and steric properties to the molecule. The presence of a bromine atom suggests potential reactivity for further functionalization or cross-coupling reactions.
Chemical Reactions Analysis
The bromine atom in the compound's structure is a versatile functional group that can participate in various chemical reactions. For instance, it can be used in nucleophilic substitution reactions or to facilitate coupling reactions with other organic fragments. The hydroxy group also adds to the compound's reactivity, potentially allowing for the formation of esters or ethers, or acting as a directing group in metal-catalyzed reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of heteroatoms and the bromine substituent could affect the compound's boiling point, solubility, and stability. The aromatic and heterocyclic components may contribute to the compound's UV-Visible absorption properties, making it potentially interesting for optical applications. The compound's reactivity could be explored through various spectroscopic and analytical techniques to determine its suitability for further chemical transformations.
Wissenschaftliche Forschungsanwendungen
Potential Bioactive Properties
Compounds with similar structures, such as benzothiazoles and pyrimidines, have been explored for a variety of bioactive properties. For instance, chromones and their derivatives, which share some structural similarities with the compound , have been associated with antioxidant properties that can neutralize active oxygen and cut off free radical processes, potentially delaying or inhibiting cell impairment and leading to various diseases (Yadav et al., 2014). Such antioxidant properties could be relevant for the compound if it shares similar reactive sites.
Antitumor and Anticancer Applications
Another area where compounds with complex heterocyclic structures are of interest is in the development of antitumor and anticancer agents. For example, 3-bromopyruvate (3-BP), a pyruvate mimetic, has shown efficacy in preventing tumor growth and even eradicating existing tumors in animal studies, primarily through its action as an inhibitor of glycolysis and its interaction with multiple molecular targets related to altered energy metabolism in tumor cells (Shoshan, 2012). The complex structure of 3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one could potentially interact with similar metabolic pathways, making it a candidate for antitumor studies.
Synthetic and Medicinal Chemistry
In synthetic and medicinal chemistry, the modification and functionalization of saturated C-H bonds have gained significant attention. Metalloporphyrin catalysts have been used for selective functionalization, including C-O, C-N, and C-C bond formation via hydroxylation, amination, and carbenoid insertion, respectively (Che et al., 2011). The complex structure of the compound , with multiple potential reactive sites, could make it an interesting substrate for such transformations, leading to a range of derivatives with varied biological activities.
Eigenschaften
IUPAC Name |
15-bromo-16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-9-6-5-8-11-14(21-13(8)12(9)19)17-10-4-2-1-3-7-18(10)15(11)20/h5-6,19H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWBTWRTLMLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



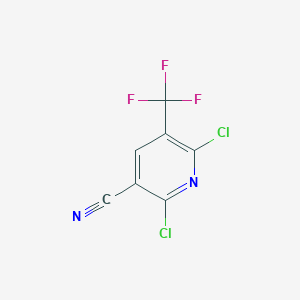
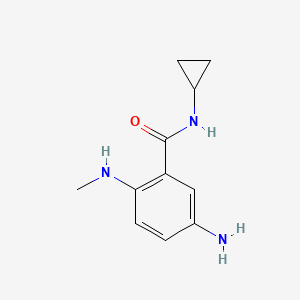
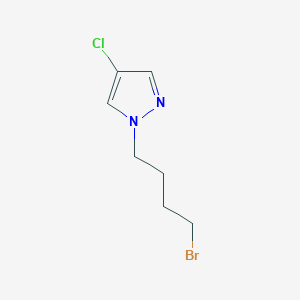
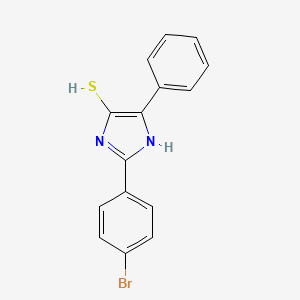
![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)
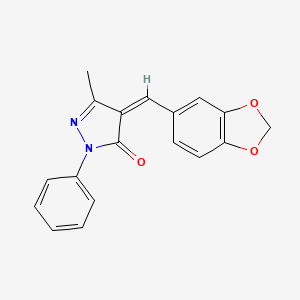
![6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3034014.png)
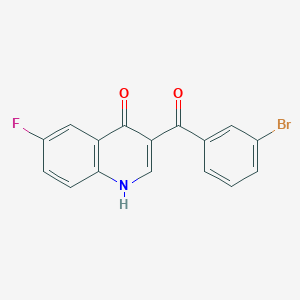
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B3034018.png)
